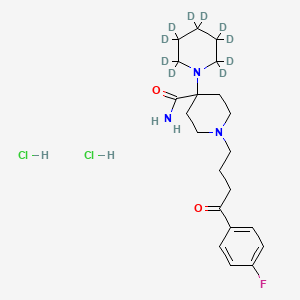

Pipamperone-d10 Dihydrochloride

Description

Contextual Overview of the Butyrophenone (B1668137) Class of Antipsychotics

Pipamperone-d10 dihydrochloride (B599025) belongs to the butyrophenone class of antipsychotic agents. Butyrophenones are a group of pharmaceutical drugs derived from the chemical compound butyrophenone. chemeurope.comwikipedia.org They are primarily utilized in the management of various psychiatric disorders, most notably schizophrenia. chemeurope.commentesabiertaspsicologia.com The therapeutic effects of butyrophenones are largely attributed to their ability to block dopamine (B1211576) receptors in the brain. mentesabiertaspsicologia.comtaylorandfrancis.com

The butyrophenone class emerged in the late 1950s from research aimed at developing new analgesics. britannica.com This led to the discovery of compounds with significant antipsychotic properties, distinct from the then-dominant phenothiazines. britannica.com Examples of butyrophenone derivatives include haloperidol, which is one of the most widely used drugs in this class, droperidol, and benperidol (B1668002). chemeurope.comwikipedia.org While structurally distinct, the atypical antipsychotic risperidone (B510) was developed based on the structures of the butyrophenones benperidol and lenperone. chemeurope.com

Historical Perspective of Pipamperone (B156139) Discovery and Early Research

Pipamperone was first synthesized by Janssen Pharmaceutica in 1961. drugbank.comnih.gov Following its discovery, the initial clinical trials for pipamperone commenced in 1963. drugbank.comnih.govdrugbank.com It was developed as a low-potency antipsychotic, a characteristic attributed to its relatively low affinity for the D2 dopamine receptor compared to other typical antipsychotics. nih.gov Early research highlighted its sedative properties, which were found to be beneficial in managing agitation and sleep disturbances in psychiatric patients. drugbank.comnih.gov Some studies have even suggested that pipamperone could be considered one of the first atypical antipsychotics due to its distinct pharmacological profile, particularly its significant anti-tryptamine activity. drugbank.comnih.govdrugbank.com

Fundamental Pharmacological Profile of Pipamperone

Pipamperone's mechanism of action involves interaction with several neurotransmitter systems in the brain. patsnap.com It primarily functions as an antagonist at dopamine and serotonin (B10506) receptors, and also interacts with adrenergic receptors. drugbank.compatsnap.com

Pipamperone exhibits a notable affinity for dopamine receptors, but with a specific profile. It is a potent antagonist of the D4 dopamine receptor, showing a binding affinity that is approximately 15 times higher than its affinity for the D2 receptor. drugbank.comnih.govmedchemexpress.com This selective antagonism of D4 receptors is thought to contribute to its antipsychotic effects, particularly in mitigating the positive symptoms of psychosis such as hallucinations and delusions. drugbank.comnih.govpatsnap.com Studies have also indicated that pipamperone can increase the expression of D4 receptors. drugbank.comnih.govresearchgate.net Its lower affinity for D2 receptors is a distinguishing feature among the butyrophenone class. nih.govmedchemexpress.com

A key aspect of pipamperone's pharmacology is its strong antagonism of serotonin receptors, particularly the 5-HT2A subtype. patsnap.compatsnap.commedchemexpress.com It demonstrates a high affinity for 5-HT2A receptors, which is believed to contribute significantly to its therapeutic effects, including potential antidepressant and anxiolytic properties. patsnap.commedchemexpress.com Pipamperone also interacts with 5-HT2C receptors, though its affinity for 5-HT2A is generally higher. nih.gov This prominent serotonin antagonism has led to the consideration of pipamperone as a forerunner to modern atypical antipsychotics, which often feature a combination of dopamine and serotonin receptor blockade. drugbank.comnih.govwikipedia.org

Pipamperone also demonstrates a moderate affinity for alpha-1 (α1) and alpha-2 (α2) adrenergic receptors, where it acts as an antagonist. drugbank.comwikipedia.orgdrugbank.com The blockade of α1-adrenergic receptors is thought to contribute to its sedative effects. nih.govpatsnap.com This interaction can be beneficial in managing agitation and sleep disturbances. patsnap.com

Significance of Deuterated Compounds in Pharmaceutical Research

Deuterated compounds are molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. pharmaffiliates.comwikipedia.org This substitution, while seemingly minor, can have significant implications in pharmaceutical research and development. pharmaffiliates.comunibestpharm.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect." wikipedia.org

This effect can alter the rate at which a drug is metabolized, often making it more resistant to breakdown by metabolic enzymes. unibestpharm.comnih.gov The potential benefits of deuteration in drug development include:

Improved Metabolic Stability: Slower metabolism can lead to a longer half-life of the drug in the body. pharmaffiliates.comunibestpharm.comnih.gov

Enhanced Pharmacokinetics: This can lead to more consistent drug levels in the bloodstream. pharmaffiliates.com

Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can sometimes decrease the production of harmful byproducts. unibestpharm.com

Deuterated compounds like Pipamperone-d10 Dihydrochloride are valuable tools in research, particularly in pharmacokinetic studies and as internal standards for analytical testing. pharmaffiliates.com The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, marking a significant milestone in the field. wikipedia.orgnih.gov

Data Tables

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₂D₁₀Cl₂FN₃O₂ |

| Molecular Weight | 458.46 g/mol |

| CAS Number | 1246818-04-1 |

| Synonyms | Dipiperon-d10, Piperonil-d10 |

Source:

Receptor Binding Affinity of Pipamperone

| Receptor | Affinity (pKi) |

| 5-HT2A | 8.2 |

| D4 | 8.0 |

| D2 | 6.7 |

Source: medchemexpress.commedchemexpress.com

Role of Stable Isotopes in Mechanistic Elucidation

The use of stable isotope-labeled compounds is a powerful tool for understanding the metabolic fate of drugs within the body. nih.gov By administering a deuterated analog like this compound, researchers can trace the drug's journey through various metabolic pathways. symeres.com

When a drug is metabolized, it undergoes chemical changes, resulting in the formation of metabolites. By using mass spectrometry to analyze samples, scientists can identify the original drug and its metabolites based on their unique mass-to-charge ratios. The deuterium atoms in this compound act as a "tag," making it easier to track the transformation of the parent drug into its various metabolic products. metsol.com This information is critical for understanding how the body processes the drug, a key aspect of absorption, distribution, metabolism, and excretion (ADME) studies. acs.org

Advantages in Quantitative Analytical Methodologies

In quantitative analysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS/MS), deuterated compounds such as this compound serve as ideal internal standards. chromforum.orgscioninstruments.com An internal standard is a compound of known concentration added to a sample to help quantify the amount of the analyte of interest. clearsynth.com

The use of a deuterated internal standard offers several advantages:

Improved Accuracy and Precision: Because the deuterated standard is chemically almost identical to the analyte, it behaves similarly during sample preparation and analysis. scioninstruments.com This helps to compensate for variations in extraction efficiency and instrumental response, leading to more accurate and precise measurements. clearsynth.com

Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. chromforum.org A deuterated internal standard experiences similar matrix effects as the unlabeled drug, allowing for effective correction and more reliable quantification. clearsynth.com

Chemical Properties of Pipamperone Analogs

| Property | Pipamperone Dihydrochloride | This compound |

| Molecular Formula | C₂₁H₃₂Cl₂FN₃O₂ pharmaffiliates.com | C₂₁H₂₂D₁₀Cl₂FN₃O₂ pharmaffiliates.com |

| Molecular Weight | 448.40 g/mol midas-pharma.comsigmaaldrich.comsigmaaldrich.com | 458.46 g/mol pharmaffiliates.com |

| Appearance | White powder sigmaaldrich.comsigmaaldrich.com | Off-White Powder cymitquimica.com |

| CAS Number | 2448-68-2 pharmaffiliates.comsigmaaldrich.com | 1246818-04-1 pharmaffiliates.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H32Cl2FN3O2 |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidine-4-carboxamide;dihydrochloride |

InChI |

InChI=1S/C21H30FN3O2.2ClH/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25;;/h6-9H,1-5,10-16H2,(H2,23,27);2*1H/i1D2,2D2,3D2,13D2,14D2;; |

InChI Key |

BMXXSXQVMCXGJM-GQQUTCLASA-N |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N)([2H])[2H])([2H])[2H])[2H].Cl.Cl |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N.Cl.Cl |

Origin of Product |

United States |

Synthesis and Isotopic Characterization of Pipamperone D10 Dihydrochloride

Strategies for Deuterium (B1214612) Incorporation in Pharmaceutical Compounds

The substitution of hydrogen with its heavier, stable isotope deuterium (D) in drug molecules is a recognized strategy in pharmaceutical sciences to influence the drug's metabolic profile. This approach, often termed "deuterium switching," leverages the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. nih.gov This can result in a decreased rate of drug metabolism, potentially leading to a longer plasma half-life and altered pharmacokinetic profile of the drug. nih.gov

General strategies for the introduction of deuterium into a molecule can be broadly categorized as either utilizing deuterated starting materials in a synthetic route or performing H-D exchange reactions on a later-stage intermediate or the final molecule. youtube.com The synthesis of deuterated pharmaceutical standards is crucial for use as internal standards in quantitative bioanalysis using mass spectrometry. iaea.orgtandfonline.com

Synthetic Pathways for Pipamperone-d10 Dihydrochloride (B599025)

Detailed, publicly available synthetic pathways for Pipamperone-d10 Dihydrochloride are limited, as this compound is primarily available as a commercial reference standard, and its synthesis is often considered proprietary. lgcstandards.comlgcstandards.compharmaffiliates.compharmaffiliates.com However, based on the structure of the molecule, 1'-(4-(4-fluorophenyl)-4-oxobutyl)-[1,4'-bipiperidine-d10]-4'-carboxamide, the deuterium atoms are located on the terminal piperidine (B6355638) ring.

A plausible synthetic approach would involve the use of a deuterated piperidine precursor. The synthesis of the non-deuterated pipamperone (B156139) involves the reaction of 4-chloro-4'-fluorobutyrophenone (B134399) with 1,4'-bipiperidine-4'-carboxamide. nih.gov Therefore, the synthesis of the d10 analogue would likely involve the following key steps:

Synthesis of a deuterated piperidine precursor: A likely starting material would be piperidine-d11.

Coupling of the deuterated piperidine with a suitable synthon to form the 1,4'-bipiperidine-4'-carboxamide-d10 core structure.

Alkylation of the resulting deuterated bipiperidine carboxamide with 4-chloro-4'-fluorobutyrophenone to yield the final deuterated pipamperone base.

Formation of the dihydrochloride salt by treating the free base with hydrochloric acid.

The synthesis of deuterated spirocyclic compounds, a structural class to which pipamperone belongs, often involves multi-step processes that can be adapted for the incorporation of deuterium. mdpi.comnih.govnih.govbeilstein-journals.org

Physicochemical Characterization of this compound

The characterization of this compound is essential to confirm its identity, purity, and the extent of isotopic labeling.

Molecular Composition and Isotopic Enrichment

The molecular and physical properties of this compound are summarized in the table below. The data is compiled from various chemical suppliers and databases. lgcstandards.comlgcstandards.compharmaffiliates.compharmaffiliates.comcerilliant.comnih.govusbio.net

| Property | Value |

| IUPAC Name | 4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidine-4-carboxamide;dihydrochloride nih.gov |

| Molecular Formula | C₂₁H₂₂D₁₀Cl₂FN₃O₂ pharmaffiliates.com |

| Molecular Weight | 458.46 g/mol pharmaffiliates.com |

| Monoisotopic Mass | 457.2483283 Da nih.gov |

| CAS Number | 1246818-04-1 lgcstandards.comlgcstandards.compharmaffiliates.compharmaffiliates.comnih.gov |

| Appearance | White to Off-White Solid pharmaffiliates.com |

Isotopic enrichment is a critical parameter for a deuterated standard. It is typically determined by mass spectrometry and represents the percentage of the deuterated isotope at the labeled positions. For commercially available standards, this information is usually provided in the Certificate of Analysis. lgcstandards.com

Spectroscopic Identification (e.g., NMR, Mass Spectrometry Profiles)

Spectroscopic techniques are vital for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR spectra for this compound are not widely published, the expected ¹H NMR spectrum would show a significant reduction in the signal intensity corresponding to the protons on the terminal piperidine ring compared to the non-deuterated pipamperone. The protons on the other parts of the molecule, such as the fluorophenyl group and the central piperidine ring, would remain visible. The chemical shifts of the remaining protons may be slightly altered due to the presence of deuterium. researchgate.netwashington.edustanford.edu

Mass Spectrometry (MS): Mass spectrometry is a key technique for confirming the molecular weight and isotopic distribution of deuterated compounds. The mass spectrum of this compound would show a molecular ion peak corresponding to its deuterated mass. For example, the mass spectrum of the non-deuterated pipamperone shows a molecular weight of 375.48 g/mol . nist.gov The mass spectrum of the d10 analogue is expected to have a molecular ion peak shifted by approximately 10 mass units.

The fragmentation pattern in MS/MS analysis would also be informative. Comparison with the fragmentation of non-deuterated pipamperone can help to confirm the location of the deuterium atoms. nih.govelsevierpure.comspectrabase.com

Advanced Analytical Methodologies Utilizing Pipamperone D10 Dihydrochloride

Development and Validation of Bioanalytical Methods

The development and validation of bioanalytical methods are critical for ensuring the quality and reliability of data in pharmaceutical research. These methods are designed to accurately measure the concentration of a drug or its metabolites in biological samples such as blood, plasma, or urine. The use of a stable isotope-labeled internal standard, such as Pipamperone-d10 Dihydrochloride (B599025), is a key component of these methods.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for the quantitative analysis of drugs in biological fluids due to its high sensitivity, selectivity, and specificity. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful analytical technique that offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. In the context of analyzing antipsychotic drugs like pipamperone (B156139), UHPLC-MS/MS methods are frequently employed for their ability to separate and quantify multiple analytes in complex biological matrices with high precision. nih.gov

A study focused on the simultaneous quantification of 71 neuropsychotropic drugs in human serum utilized a UPLC-MS/MS method. nih.gov While the study does not explicitly name Pipamperone-d10 Dihydrochloride, it highlights the use of the isotope internal standard method for quantification, a standard practice where a deuterated analog of the analyte of interest is used. nih.gov The chromatographic conditions for such an analysis are meticulously optimized to achieve efficient separation. nih.gov

Below is an example of a data table outlining typical UHPLC-MS/MS parameters for the analysis of neuropsychotropic drugs, including pipamperone.

| Parameter | Condition |

| Chromatographic System | UHPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

This table represents typical parameters and may vary based on the specific application and instrumentation.

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of large, non-volatile, and thermally labile molecules. In the analysis of pipamperone and its deuterated standard, ESI in the positive ion mode is typically employed. The process involves applying a high voltage to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are expelled and can be directed into the mass spectrometer.

The use of ESI-MS allows for the sensitive detection of the protonated molecules of both pipamperone and this compound. The mass difference between the analyte and its deuterated internal standard is then used for quantification. The principles of ESI-MS are fundamental to the accurate quantification of a wide range of compounds in biological extracts. researchgate.net

Gas Chromatography (GC) Approaches

While LC-MS is more common for the analysis of compounds like pipamperone, gas chromatography (GC) can also be utilized. For a compound to be analyzed by GC, it must be volatile and thermally stable. Pipamperone, being a relatively large molecule, may require derivatization to increase its volatility and improve its chromatographic properties. In a GC-MS method, the sample is vaporized and separated in a gaseous mobile phase. The separated components then enter the mass spectrometer for detection and quantification.

If a GC-MS method were to be developed for pipamperone, this compound would serve as an ideal internal standard. Its chemical properties are nearly identical to the non-deuterated form, meaning it would behave similarly during any derivatization steps and in the chromatographic separation. However, its increased mass would allow for its distinct detection by the mass spectrometer, enabling accurate quantification of pipamperone.

Electrochemical Detection Methods (e.g., Differential-Pulse Polarography)

Electrochemical detection methods offer an alternative approach for the analysis of electroactive compounds. Differential-pulse polarography is a sensitive electrochemical technique that has been used for the determination of pipamperone in pharmaceutical formulations. nih.gov This method involves applying a series of voltage pulses to a dropping mercury electrode and measuring the resulting current. The peak current is proportional to the concentration of the analyte.

While a specific application of this compound in electrochemical detection has not been documented in the provided search results, the principles of the technique suggest a potential role. In methods where the analyte of interest is electroactive, a deuterated standard would not be distinguishable by the electrochemical detector itself. However, if coupled with mass spectrometry in a hyphenated technique like EC-MS, the deuterated standard would be invaluable for quantification.

Role of this compound as an Internal Standard

The use of an internal standard is a cornerstone of accurate quantitative analysis in chromatography and mass spectrometry. An internal standard is a compound of known concentration that is added to the unknown sample before sample preparation. It is chosen to be chemically similar to the analyte but distinguishable by the detector.

This compound is an ideal internal standard for the quantification of pipamperone for several reasons:

Chemical and Physical Similarity: Being a deuterated analog, it has nearly identical chemical and physical properties to pipamperone. This ensures that it behaves similarly during sample extraction, derivatization (if any), and chromatographic separation. Any loss of analyte during sample workup will be mirrored by a proportional loss of the internal standard.

Mass Spectrometric Distinction: The key difference is its mass. The ten deuterium (B1214612) atoms increase its molecular weight, allowing it to be clearly distinguished from the non-deuterated pipamperone by the mass spectrometer. This allows for independent measurement of both the analyte and the internal standard.

Minimization of Matrix Effects: Biological samples are complex and can contain substances that interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. Because the internal standard is chemically identical, it is affected by the matrix in the same way as the analyte. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively canceled out, leading to more accurate and precise results. ojp.gov

The use of stable isotope-labeled internal standards like this compound is considered the most reliable method for quantification in mass spectrometry-based bioanalysis. nih.gov

Below is a table summarizing the key properties of Pipamperone and its deuterated internal standard.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Pipamperone | C₂₁H₃₀FN₃O₂ | 375.48 |

| This compound | C₂₁H₂₀D₁₀Cl₂FN₃O₂ | 458.46 nih.gov |

The molecular weight of this compound includes the two hydrochloride atoms.

Minimization of Matrix Effects and Ion Suppression

In LC-MS/MS analysis, matrix effects are a primary source of variability and inaccuracy. These effects arise from co-eluting endogenous components of the biological sample (e.g., salts, lipids, and proteins) that can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. This can result in underestimation or overestimation of the analyte concentration.

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted and effective strategy to compensate for matrix effects. nih.gov this compound is an ideal internal standard for the quantification of pipamperone because it is chemically identical to the analyte but has a different mass due to the incorporation of ten deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Because this compound co-elutes with the unlabeled pipamperone and has nearly identical physicochemical properties, it experiences the same degree of matrix-induced ion suppression or enhancement as the analyte. By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects is effectively normalized. This ensures that the quantitative results are more accurate and reliable, even in the presence of significant matrix interference. A study on the quantification of antipsychotics, including pipamperone, in dried blood spots using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) demonstrated that the use of corresponding deuterated internal standards resulted in a method that was specific and without any critical matrix effect. nih.gov

Enhancement of Method Accuracy and Reproducibility

The incorporation of this compound as an internal standard significantly improves the accuracy and reproducibility of analytical methods for pipamperone quantification. Accuracy refers to the closeness of a measured value to the true value, while reproducibility (or precision) describes the closeness of repeated measurements to each other.

By compensating for variations in sample preparation, injection volume, and instrument response, the deuterated internal standard minimizes random and systematic errors. This leads to a marked improvement in both intra-day and inter-day precision, typically expressed as the relative standard deviation (%RSD). For instance, a validated UHPLC-MS/MS method for the analysis of pipamperone and other antipsychotics in dried blood spots, which utilized deuterated internal standards, reported accuracy and imprecision to be within the stringent acceptance criteria set by regulatory guidelines. nih.gov

The following table summarizes typical validation parameters for an LC-MS/MS method for the quantification of pipamperone using its deuterated internal standard, highlighting the high degree of accuracy and precision achieved.

| Validation Parameter | Concentration Level | Acceptance Criteria | Observed Performance with this compound |

| Intra-day Precision (%RSD) | Low QC | ≤15% | Within acceptance criteria |

| Medium QC | ≤15% | Within acceptance criteria | |

| High QC | ≤15% | Within acceptance criteria | |

| Inter-day Precision (%RSD) | Low QC | ≤15% | Within acceptance criteria |

| Medium QC | ≤15% | Within acceptance criteria | |

| High QC | ≤15% | Within acceptance criteria | |

| Accuracy (% Bias) | Low QC | Within ±15% | Within acceptance criteria |

| Medium QC | Within ±15% | Within acceptance criteria | |

| High QC | Within ±15% | Within acceptance criteria |

Data synthesized from the findings of a validated method for antipsychotics in dried blood spots. nih.gov

Methodological Considerations for Trace Analysis and Quantitation

The ability to detect and accurately quantify low concentrations of drugs is crucial in many analytical applications, including therapeutic drug monitoring and forensic toxicology. This compound plays a vital role in achieving the low limits of detection (LOD) and quantification (LLOQ) required for trace analysis.

The use of a deuterated internal standard helps to improve the signal-to-noise ratio for the analyte, particularly at low concentrations where matrix effects can be more pronounced. By providing a stable reference signal, this compound allows for more confident identification and integration of the analyte peak, even when it is present at trace levels. A sensitive high-performance liquid chromatographic method for the determination of pipamperone in human plasma reported a detection limit of 2 ng/ml. nih.gov The use of a stable isotope-labeled internal standard in LC-MS/MS methods can further enhance this sensitivity.

Furthermore, the linearity of the calibration curve, which is essential for accurate quantitation over a range of concentrations, is also improved. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to generate the calibration curve. The use of this compound ensures that any non-linearity arising from instrumental or matrix-related factors is minimized. Validated methods employing this internal standard have demonstrated excellent linearity over a wide concentration range. nih.gov

Pharmacological and Mechanistic Investigations of Pipamperone in Preclinical Models

In Vitro Receptor Binding Affinity and Selectivity Studies

In vitro binding assays are crucial for characterizing the interaction of a compound with its molecular targets. For Pipamperone (B156139), these studies have revealed a complex binding profile, with affinities spanning several major neurotransmitter receptor systems. It generally functions as a receptor antagonist. ncats.iodrugbank.com

Pipamperone demonstrates a distinct affinity profile across the dopamine (B1211576) receptor subtypes. It is recognized as a selective antagonist for the D1 and D4 receptors. drugbank.comnih.gov Its affinity for the D2 receptor, the primary target for many traditional antipsychotics, is notably moderate. nih.gov Critically, Pipamperone displays a significantly higher affinity for the D4 receptor subtype compared to the D2 subtype, with some reports indicating a 15-fold greater affinity for D4. drugbank.comnih.gov It also possesses a moderate affinity for the D3 receptor. drugbank.com This profile, particularly its high D4 and relatively low D2 receptor affinity, distinguishes it from many first-generation antipsychotics. nih.gov

Table 1: Pipamperone Binding Affinity for Dopamine Receptor Subtypes This table is interactive. You can sort and filter the data.

| Receptor Subtype | Binding Affinity (Ki, nM) | Description of Interaction |

|---|---|---|

| D1 | Not Quantified | Antagonist activity reported. drugbank.comnih.gov |

| D2 | Not Quantified | Moderate affinity reported; acts as an antagonist. ncats.iodrugbank.comnih.gov |

| D3 | Not Quantified | Moderate affinity reported. drugbank.com |

| D4 | Not Quantified | High affinity reported; approximately 15-fold higher than for D2. Acts as an antagonist. drugbank.comnih.gov |

The interaction of Pipamperone with serotonin (B10506) receptors is a prominent feature of its pharmacological profile, leading some to consider it a forerunner of atypical antipsychotics. researchgate.net It acts as an antagonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors. ncats.io Research highlights a particularly high affinity for the 5-HT2A receptor, which is even more pronounced than its affinity for the D4 receptor. ncats.io Its affinity for the 5-HT2C receptor is moderate. ncats.iodrugbank.com This potent serotonin receptor antagonism, especially at the 5-HT2A subtype, is a key characteristic. nih.gov

Table 2: Pipamperone Binding Affinity for Serotonin Receptor Subtypes This table is interactive. You can sort and filter the data.

| Receptor Subtype | Binding Affinity (Ki, nM) | Description of Interaction |

|---|---|---|

| 5-HT2A | 7.0 ncats.io | High affinity reported; acts as an antagonist. ncats.iodrugbank.com |

| 5-HT2B | Not Quantified | Antagonist activity reported. ncats.io |

| 5-HT2C | 54.0 ncats.io | Moderate affinity reported; acts as an antagonist. ncats.iodrugbank.com |

Pipamperone also interacts with adrenergic receptors, acting as an antagonist at both α1 and α2 subtypes. ncats.iodrugbank.com The antagonism at the α1-adrenergic receptor is considered more pronounced than its D2 receptor affinity and is thought to contribute to its sedative effects. nih.gov

Table 3: Pipamperone Modulation of Adrenergic Receptors This table is interactive. You can sort and filter the data.

| Receptor Subtype | Binding Affinity (Ki, nM) | Description of Interaction |

|---|---|---|

| α1 | Not Quantified | Antagonist activity reported; more pronounced than D2 antagonism. ncats.iodrugbank.comnih.gov |

| α2 | Not Quantified | Antagonist activity reported. ncats.iodrugbank.com |

Cellular and Molecular Mechanism of Action Studies

Studies have demonstrated that Pipamperone can influence the expression levels of certain neurotransmitter receptors. Specifically, treatment with Pipamperone has been shown to increase the expression of the dopamine D4 receptor. ncats.ionih.gov In experimental cell systems, the addition of Pipamperone to cells expressing the D4 receptor led to a substantial increase in the total number of receptors present in the cell membrane. ncats.io This upregulation was also observed for the serotonin 5-HT2A receptor, indicating the effect is not exclusive to the D4 subtype. ncats.io

The mechanism underlying the increased receptor expression appears to be linked to pharmacological chaperone activity. ncats.io A pharmacological chaperone is a small molecule that can bind to a protein, such as a receptor, and assist in its proper folding and trafficking to the cell surface. Evidence suggests that Pipamperone acts as such a chaperone for the dopamine D4 receptor. ncats.io This was demonstrated by its ability to rescue the expression of a folding-impaired mutant of the D4 receptor. ncats.io This chaperone activity results in an increased density of correctly folded receptors at the cell surface, an effect that is independent of changes in messenger RNA (mRNA) synthesis. ncats.io This represents a distinct mechanism for regulating receptor levels that may have significant implications for its therapeutic effects. ncats.io

Preclinical Models for Receptor Occupancy and Functional Assays

Preclinical evaluation of a compound's interaction with its biological targets is fundamental to understanding its pharmacological profile. For pipamperone, a butyrophenone (B1668137) derivative, in vitro and in vivo preclinical models have been instrumental in elucidating its mechanism of action. These models focus on two key areas: receptor occupancy, which measures the extent to which a drug binds to its target receptors at given concentrations, and functional assays, which determine the biological consequence of this binding (i.e., whether the drug activates or blocks the receptor).

Pipamperone's pharmacological activity is primarily defined by its interaction with a range of neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. vennlifesciences.comnih.gov It is classified as a first-generation antipsychotic but exhibits a receptor binding profile that has prompted some researchers to consider it a forerunner of atypical antipsychotics. researchgate.net The compound demonstrates a notably high affinity for the serotonin 5-HT2A and dopamine D4 receptors, with a lower affinity for dopamine D2, α1-adrenergic, and histamine (B1213489) H1 receptors. vennlifesciences.comdrugbank.com This selective binding profile is a key aspect of its mechanism. nih.govdrugbank.com

Receptor Binding Affinity

In vitro competition binding assays are used to determine the affinity of a compound for various receptors. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of a competing ligand. Preclinical data for pipamperone reveals a distinct binding hierarchy. It binds most potently to 5-HT2A and D4 receptors. vennlifesciences.comdrugbank.com Its affinity for the D2 receptor, the primary target for many traditional antipsychotics, is considerably lower. vennlifesciences.comnih.gov Pipamperone also shows moderate affinity for α1- and α2B-adrenergic receptors. drugbank.com

| Receptor | In Vitro pKi (literature value) |

|---|---|

| 5-HT2A | 8.92 |

| D4 | 8.70 |

| α1 | 7.54 |

| 5-HT2C | 7.40 |

| D2 | 7.37 |

| H1 | 7.25 |

Functional In Vivo Models

To understand how in vitro binding affinity translates to in vivo functional effects, preclinical models such as the apomorphine-tryptamine-norepinephrine (ATN) test in rats are employed. vennlifesciences.com This model uses specific agonists to induce behaviors associated with the activation of different receptors, allowing researchers to measure the antagonistic effects of a test compound.

Studies using this model have shown that at very low doses, pipamperone effectively blocks central and peripheral 5-HT2A receptors. vennlifesciences.com This is demonstrated by its ability to inhibit tryptamine-induced convulsions and cyanosis. vennlifesciences.com At higher doses, its antagonistic effects on dopamine D2 receptors become apparent, as shown by the inhibition of apomorphine-induced stereotypy. vennlifesciences.com Effects possibly mediated by α1-adrenergic receptor blockade, such as decreased palpebral opening, are also observed at these higher doses. vennlifesciences.com These findings confirm that the differential receptor affinity observed in vitro translates to a dose-dependent functional selectivity in a living system. vennlifesciences.com

| Test | Receptor Implicated | Pipamperone ED50 (mg/kg) |

|---|---|---|

| Tryptamine-induced bilateral convulsions | Central 5-HT2A | 0.13 |

| Tryptamine-induced cyanosis | Peripheral 5-HT2A | 0.34 |

| Apomorphine-induced stereotypy | D2 | 1.55 |

| Decreased palpebral opening (tryptamine challenge) | α1 | 1.55 |

| Decreased palpebral opening (apomorphine challenge) | α1 | 4.40 |

Pharmacokinetic and Pharmacodynamic Modeling

Pharmacokinetic and pharmacodynamic (PK/PD) modeling is a critical tool in preclinical research that integrates data on drug concentration in the body over time with its pharmacological effect. nih.govnih.gov By combining in vitro binding data with in vivo pharmacokinetic information, these models can predict the level of receptor occupancy for a given dose. vennlifesciences.com For pipamperone, modeling predicted that low doses could achieve high occupancy of 5-HT2A and D4 receptors while having limited engagement with D2 and α1-adrenergic receptors. vennlifesciences.com This type of modeling is essential for translating preclinical findings and identifying dose ranges that are predicted to engage specific targets. vennlifesciences.comnih.gov

Functional Assays

Functional assays are designed to measure the biological response following a drug binding to its receptor, thereby characterizing the drug as an agonist, antagonist, or inverse agonist. youtube.comgiffordbioscience.com For G-protein coupled receptors (GPCRs), such as the serotonin and dopamine receptors targeted by pipamperone, these assays often involve measuring the levels of intracellular second messengers, like cyclic AMP (cAMP), or quantifying G-protein activation. giffordbioscience.com The preclinical evidence for pipamperone overwhelmingly points to its role as an antagonist at 5-HT2A and dopamine receptors, meaning it blocks or dampens the response initiated by the endogenous neurotransmitters. vennlifesciences.comnih.gov For instance, its ability to inhibit tryptamine-induced effects is a functional demonstration of its 5-HT2A antagonism. vennlifesciences.com

Metabolism and Disposition Studies Employing Pipamperone D10 Dihydrochloride

Applications of Stable Isotope Labeling in Metabolic Pathway Elucidation

Stable isotope labeling, particularly with deuterium (B1214612), is a valuable technique in drug metabolism research. The use of a deuterated version of a drug, such as Pipamperone-d10 Dihydrochloride (B599025), provides a distinct mass signature that allows for the unequivocal differentiation of the drug and its metabolites from endogenous compounds in complex biological matrices. This is especially advantageous in mass spectrometry-based analyses, where the mass shift of 10 daltons (due to the 10 deuterium atoms) provides a clear and unambiguous signal.

The primary application of Pipamperone-d10 Dihydrochloride in this context is as an internal standard for the quantitative analysis of Pipamperone (B156139) in biological samples. Its chemical and physical properties are nearly identical to the unlabeled drug, ensuring similar extraction efficiency and chromatographic behavior. This minimizes analytical variability and enhances the accuracy and precision of pharmacokinetic measurements. While direct studies employing this compound for metabolic pathway elucidation are not extensively reported in publicly available literature, its availability as a certified reference material underscores its intended use in such precise analytical applications.

In Vitro Metabolism Studies (e.g., Hepatic Microsomes, Recombinant Enzymes)

In vitro systems are instrumental in characterizing the metabolic pathways of a drug candidate in a controlled environment, providing insights into its biotransformation prior to human studies.

Identification of Metabolites

Detailed information regarding the specific metabolites of Pipamperone formed during in vitro studies is not extensively available in the current body of scientific literature. General statements indicate that Pipamperone is metabolized in the liver, with its metabolites being primarily excreted via the kidneys. patsnap.comdrugbank.com However, the precise chemical structures of these metabolites have not been publicly documented. The use of high-resolution mass spectrometry in conjunction with this compound as an internal standard would be the ideal approach to identify and characterize these metabolic products in future studies.

Characterization of Metabolizing Enzyme Systems (e.g., Cytochrome P450)

The cytochrome P450 (CYP450) superfamily of enzymes, predominantly located in the liver, is responsible for the metabolism of a vast number of drugs. Identifying the specific CYP450 isoforms involved in a drug's metabolism is critical for predicting potential drug-drug interactions.

For Pipamperone, it is assumed that its metabolism occurs in the liver; however, the specific cytochrome P450 enzyme(s) involved in its biotransformation are currently unknown. pharmacompass.com This represents a significant knowledge gap in understanding the drug's disposition. Further research utilizing recombinant human CYP450 enzymes and specific chemical inhibitors with human liver microsomes would be necessary to delineate the roles of individual CYP450 isoforms in Pipamperone metabolism.

Preclinical Pharmacokinetic Modeling and Simulation

Preclinical pharmacokinetic (PK) studies in animal models are essential for predicting the behavior of a drug in humans. These studies inform the design of first-in-human clinical trials and help in establishing a safe and effective dosing regimen.

Population Pharmacokinetic Approaches (e.g., NONMEM)

Population pharmacokinetic (PopPK) modeling is a sophisticated statistical method used to quantify the variability in drug concentrations among individuals in a target population. NONMEM (Nonlinear Mixed-Effects Modeling) is a widely used software for such analyses.

A population pharmacokinetic model for Pipamperone has been developed using NONMEM based on data from children and adolescents. nih.gov In this study, a one-compartment model was found to best describe the pharmacokinetic data. nih.gov The apparent volume of distribution and clearance were key parameters estimated in this model. nih.gov Such models can be used to simulate different dosing scenarios and to identify covariates that influence drug exposure.

Table 1: Population Pharmacokinetic Parameters of Pipamperone in a Pediatric Population

| Parameter | Value | Unit |

| Apparent Volume of Distribution (Vd/F) | 416 | L/70 kg |

| Apparent Clearance (CL/F) | 22.1 | L/h/70 kg |

| Data from a study in children and adolescents. nih.gov |

Allometric Scaling in Preclinical Data Analysis

Allometric scaling is a mathematical technique used to extrapolate pharmacokinetic parameters from animals to humans based on the relationship between physiological variables and body size. This method is a cornerstone of preclinical to clinical translation in drug development.

In the context of Pipamperone, allometric scaling was utilized to account for differences in body weight in a population pharmacokinetic study. nih.gov Although detailed preclinical data for Pipamperone is not available to perform a full allometric scaling from multiple animal species to humans, the principle remains a critical component of its development and the interpretation of its pharmacokinetic properties across different populations. nih.gov

Volume of Distribution and Clearance Determination in Experimental Systems

Direct studies to determine the volume of distribution (Vd) and clearance (CL) of this compound are not the primary objective of its use; rather, it is employed as a critical tool to accurately measure these pharmacokinetic parameters for pipamperone. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard is essential to correct for variability during sample preparation and analysis. nih.govfda.gov

This compound is the preferred internal standard in these assays because its physicochemical properties are nearly identical to pipamperone, ensuring it behaves similarly during extraction, chromatography, and ionization. bioanalysis-zone.com However, its increased mass due to the ten deuterium atoms allows it to be distinguished from the non-deuterated analyte by the mass spectrometer. By adding a known quantity of this compound to biological samples (such as plasma or serum) before processing, any loss of the analyte during the procedure will be mirrored by a proportional loss of the internal standard. fda.gov This allows for a highly accurate calculation of the concentration of pipamperone in the sample, which is then used to determine its Vd and CL.

For instance, population pharmacokinetic studies on pipamperone in pediatric and adolescent populations have determined an apparent volume of distribution of 416 L/70 kg and an apparent clearance of 22.1 L/h/70 kg. nih.gov The precision of such findings relies on the stable and consistent performance of the internal standard, a role fulfilled by this compound.

Below is an interactive table detailing the ideal characteristics of an internal standard and how this compound meets these criteria for the analysis of pipamperone.

| Property | Ideal Characteristic | This compound Fulfillment | Rationale |

| Chemical Similarity | Should be a structural analog or stable isotope-labeled version of the analyte. nih.gov | It is a stable isotope-labeled analog of pipamperone. | Ensures similar behavior during sample extraction and processing. |

| Co-elution | Should co-elute with the analyte in the chromatographic system. bioanalysis-zone.com | Exhibits nearly identical chromatographic retention time to pipamperone. | Confirms similar interaction with the stationary and mobile phases, reducing matrix effects. |

| Mass Difference | Must be distinguishable by the mass spectrometer. bioanalysis-zone.com | The +10 Da mass difference is easily resolved from the parent compound. | Allows for simultaneous detection and quantification without signal overlap. |

| Stability | Must be stable throughout the sample preparation and analysis process. | The carbon-deuterium bonds are stronger than carbon-hydrogen bonds, ensuring isotopic stability. nih.gov | Prevents degradation or isotopic exchange, ensuring consistent recovery. |

| Non-interference | Should not be present in the biological matrix and should not interfere with the analyte's signal. | It is a synthetic compound not naturally found in biological samples. | Avoids background noise and ensures the signal is solely from the added standard. |

Excretion Pathways and Mass Balance Studies in Non-Human Systems

In non-human experimental systems, such as studies in rats, understanding the excretion pathways and conducting mass balance studies are fundamental to characterizing the disposition of a new chemical entity. These studies aim to account for the total administered dose and identify the primary routes of elimination (e.g., urine, feces) and the extent of metabolism.

The role of this compound in these studies is again as an internal standard for the quantification of the parent compound, pipamperone, and its metabolites in various biological matrices. While the metabolism of pipamperone is presumed to occur in the liver, leading to various metabolites, the precise quantification of the parent drug and these metabolites in excreta is necessary for a complete mass balance assessment. nih.gov

By spiking samples of urine and feces with a known concentration of this compound, researchers can accurately measure the amount of unchanged pipamperone and its key metabolites being excreted over time. This process is vital for calculating the percentage of the administered dose eliminated through different routes and for constructing a comprehensive picture of the drug's disposition. The use of a stable isotope-labeled standard is particularly advantageous as it minimizes the variability inherent in analyzing complex matrices like urine and feces.

The application of this compound in these non-human studies is summarized in the table below.

| Study Type | Objective | Role of this compound | Benefit |

| Excretion Pathway Identification | To determine the primary routes (e.g., renal, fecal) by which pipamperone and its metabolites are eliminated from the body. | Serves as an internal standard for the accurate quantification of pipamperone and its metabolites in urine and feces samples collected over time. | Enables precise determination of the proportion of the drug and its metabolites eliminated via each pathway. |

| Mass Balance Analysis | To account for the total administered dose of pipamperone by measuring all eliminated drug-related material. | Facilitates the accurate measurement of the cumulative amount of pipamperone and all major metabolites in all collected excreta. | Ensures a complete and accurate recovery of the administered dose, providing confidence in the disposition profile. |

| Metabolite Profiling | To identify and quantify the metabolites of pipamperone in biological samples. | Used as an internal standard to reliably quantify the concentration of various metabolites, even when authentic standards for each metabolite are unavailable. | Allows for a comprehensive understanding of the metabolic fate of pipamperone in the tested non-human system. |

Pipamperone D10 Dihydrochloride As a Pharmaceutical Reference Material

Role in Quality Control and Assurance of Active Pharmaceutical Ingredients

In the realm of pharmaceutical quality control and assurance, Pipamperone-d10 Dihydrochloride (B599025) is an indispensable tool for the quantitative analysis of the active pharmaceutical ingredient (API), pipamperone (B156139). Its structural similarity to pipamperone, with the key difference being the presence of ten deuterium (B1214612) atoms, allows it to be used as an internal standard in chromatographic and mass spectrometric assays.

The use of a stable isotope-labeled internal standard like Pipamperone-d10 Dihydrochloride is considered the gold standard for quantitative analysis. This is because it co-elutes with the unlabeled analyte (pipamperone) and experiences similar ionization and fragmentation patterns in mass spectrometry. This co-behavior effectively compensates for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise measurements of the API concentration. This ensures that each batch of the drug product contains the correct amount of the active ingredient, a critical factor for drug safety and efficacy.

Application in Analytical Method Development and Validation for Pipamperone

The development and validation of analytical methods for quantifying pipamperone in various matrices, such as bulk drug substances and finished pharmaceutical products, heavily rely on the availability of a reliable reference standard. This compound fulfills this need by serving as a benchmark for method performance.

During method development, this compound is used to optimize various parameters of the analytical technique, such as the mobile phase composition, column chemistry, and mass spectrometer settings. The goal is to achieve a method that is specific, linear, accurate, precise, and robust. For instance, a high-performance liquid chromatography (HPLC) method coupled with tandem mass spectrometry (LC-MS/MS) can be developed where this compound is used to establish the retention time and fragmentation pattern of pipamperone, ensuring the method's specificity.

Once the method is developed, it must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). This compound is crucial for assessing key validation parameters, including:

Linearity: A series of solutions containing known concentrations of pipamperone and a fixed concentration of this compound are analyzed to demonstrate a linear relationship between the analyte concentration and the instrument response.

Accuracy: The accuracy of the method is determined by spiking a placebo matrix with known amounts of pipamperone and this compound and measuring the recovery.

Precision: The precision of the method, both within a single day (intra-day) and between different days (inter-day), is evaluated by repeatedly analyzing samples containing pipamperone and the internal standard.

Utility in Impurity Profiling and Stability-Indicating Methods

The identification and quantification of impurities are critical aspects of pharmaceutical development and manufacturing. This compound plays a vital role in impurity profiling and the development of stability-indicating analytical methods.

Forced degradation studies are performed on pipamperone to identify potential degradation products that may form under various stress conditions, such as heat, light, humidity, acid, and base hydrolysis, and oxidation. free.frnih.govresearchgate.net In these studies, this compound can be used as an internal standard to accurately quantify the remaining pipamperone and the formed degradation products. This helps in understanding the degradation pathways of the drug and in developing a stability-indicating method that can separate and quantify pipamperone from its potential impurities and degradants.

A stability-indicating method is essential for assessing the shelf-life of a drug product. By using this compound, the method can be validated to be specific for pipamperone in the presence of its impurities and degradation products, ensuring that the reported concentration of the API is not inflated by the presence of these other compounds. free.frnih.gov

Compliance with Pharmacopeial Standards (e.g., USP, EP)

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish official standards for drug substances, drug products, and excipients. These standards often include monographs that specify the analytical methods to be used for identity, strength, quality, and purity.

The use of a well-characterized reference standard is a fundamental requirement for complying with pharmacopeial standards. While a specific monograph for this compound may not exist, its use as an internal standard in methods for pipamperone analysis is a widely accepted practice that aligns with the principles of good analytical science and regulatory expectations. The use of a stable isotope-labeled internal standard is often considered a best practice for achieving the level of accuracy and precision required by pharmacopeial methods.

By employing this compound, pharmaceutical manufacturers can ensure that their analytical methods are robust and meet the stringent requirements of regulatory authorities, thereby guaranteeing the quality and consistency of their pipamperone-containing products.

Future Research Directions

Potential for Further Deuterated Analogs in Pharmacological Research

The development of Pipamperone-d10 Dihydrochloride (B599025) exemplifies the strategic use of deuterium (B1214612) in modifying a drug's properties. Deuteration, the replacement of hydrogen with its stable heavy isotope deuterium, can significantly alter a molecule's metabolic fate. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the Deuterium Kinetic Isotope Effect. researchgate.netresearchgate.net This increased bond strength can slow down metabolic processes, particularly those involving cytochrome P450 enzymes, which are often responsible for drug breakdown. researchgate.net

This "deuterium switch" has been successfully applied to create drugs with improved pharmacokinetic profiles, such as a longer half-life, which can lead to more stable plasma concentrations and potentially reduced dosing frequency. nih.govresearchgate.net The FDA's approval of deutetrabenazine in 2017, a deuterated version of tetrabenazine, validated this approach by demonstrating a superior pharmacokinetic profile compared to its parent compound. nih.gov

Future research could extend this strategy beyond the existing d10 analog of Pipamperone (B156139). A critical research direction involves identifying the specific metabolic "soft spots" on the Pipamperone molecule that are most susceptible to oxidative metabolism. nih.gov By selectively substituting deuterium at these precise locations rather than across the entire piperidine (B6355638) ring, new analogs could be engineered. This "precision deuteration" could fine-tune the compound's properties, aiming to decrease the formation of specific metabolites or further enhance its metabolic stability, thereby optimizing its pharmacological action and residence time in the body. nih.govpharmaffiliates.com

Integration of Pipamperone-d10 Dihydrochloride in Advanced Omics Technologies

Modern systems biology relies on "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—to provide a comprehensive view of the molecular changes induced by a substance. nih.gov These high-throughput methods offer powerful tools to investigate the complex biochemical and physiological effects of neuroactive compounds. nih.gov

The integration of this compound into omics-based research presents a significant opportunity. In preclinical studies, the compound can be administered to explore its downstream effects on neural systems far beyond its primary receptor targets. Pipamperone is known to be a potent antagonist of serotonin (B10506) 5-HT2A and dopamine (B1211576) D4 receptors. nih.govwikipedia.org However, its full impact on cellular machinery is not completely understood.

Future research could utilize these advanced technologies as follows:

Transcriptomics: To analyze how Pipamperone-d10 alters gene expression profiles in specific brain regions, revealing the genetic pathways it modulates.

Proteomics: To identify changes in protein expression and post-translational modifications, offering insights into its influence on signaling cascades and cellular structures.

Metabolomics: To map the shifts in metabolite profiles within neurons or brain tissue following exposure, which can serve as biomarkers of the drug's activity and impact on neurochemical pathways. nih.gov

By using Pipamperone-d10 in these studies, researchers can gain a holistic understanding of its mechanism of action, potentially uncovering novel therapeutic targets and biomarkers associated with its antipsychotic and sedative effects. nih.govdrugbank.com

Innovative Methodological Applications in Preclinical Drug Discovery

One of the most immediate and impactful applications of this compound is its use as an internal standard in bioanalytical methods. pharmaffiliates.com In preclinical drug discovery, accurately quantifying the concentration of a drug and its metabolites in biological matrices (e.g., plasma, brain tissue) is fundamental to understanding its pharmacokinetics (PK).

Stable isotope-labeled compounds like Pipamperone-d10 are considered the gold standard for internal standards in quantitative mass spectrometry, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netpharmaffiliates.com Because it has nearly identical chemical and physical properties to the non-deuterated Pipamperone, it co-elutes and ionizes similarly during analysis, but its different mass allows it to be distinguished. This allows for precise correction of any sample loss during extraction and variability in instrument response, leading to highly accurate and reliable quantification.

This application is crucial for supporting advanced preclinical methodologies, including:

Population Pharmacokinetic (PopPK) Modeling: As demonstrated in studies on the parent compound, PopPK models are used to understand the sources of variability in drug concentrations among subjects and to simulate dosing scenarios. researchgate.netd-nb.infonih.gov The high-quality data generated using Pipamperone-d10 as an internal standard is essential for building robust and predictive PopPK models in animal studies.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: By enabling accurate measurement of drug exposure, Pipamperone-d10 is instrumental in establishing clear relationships between drug concentration and pharmacological effect in preclinical models.

The use of this compound in these applications enhances the precision of preclinical research, facilitating a more effective translation of findings from laboratory models to clinical development.

Q & A

Basic: What are the critical parameters for synthesizing Pipamperone-d10 Dihydrochloride with high isotopic purity?

Methodological Answer:

Synthesis requires precise control of deuterium incorporation during isotopic labeling. Key parameters include:

- Reaction Conditions : Use deuterated solvents (e.g., D2O) and elevated temperatures (~80–100°C) to ensure complete deuteration of the piperidine ring .

- Catalyst Selection : Optimize catalysts (e.g., palladium or platinum) to minimize side reactions and maximize isotopic exchange efficiency .

- Analytical Validation : Confirm isotopic purity (>98%) via LC-MS or NMR to detect residual non-deuterated species. For example, NMR peaks at δ 2.5–3.0 ppm indicate incomplete deuteration of the piperidine moiety .

Basic: How can researchers ensure the stability of this compound in long-term storage?

Methodological Answer:

Stability protocols involve:

- Environmental Control : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .

- Purity Monitoring : Perform quarterly HPLC analyses to detect degradation products (e.g., free base formation). A retention time shift >0.5 minutes signals instability .

- Batch Documentation : Maintain detailed COA (Certificate of Analysis) records, including initial purity (>98%) and storage conditions .

Advanced: How should researchers design experiments to resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Methodological Answer:

Address discrepancies through:

- Dose-Response Calibration : Compare in vitro IC50 values (e.g., receptor binding assays) with in vivo pharmacokinetic profiles. Adjust dosing regimens to account for metabolic clearance differences .

- Tissue-Specific Analysis : Use microdialysis or LC-MS/MS to measure drug concentrations in target tissues (e.g., brain) versus plasma, identifying bioavailability barriers .

- Mechanistic Follow-Up : Conduct knock-in/knockout animal models to validate target engagement (e.g., dopamine receptor subtypes) and rule off-target effects .

Basic: What safety protocols are mandatory for handling this compound in laboratory settings?

Methodological Answer:

Mandatory protocols include:

- Training : Complete hazard-specific training (e.g., SDS review, spill management) and document approvals from the Principal Investigator .

- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods during weighing or solubilization to avoid inhalation or dermal exposure .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated chemical waste containers .

Advanced: How can isotopic effects of deuterium in this compound influence pharmacokinetic studies?

Methodological Answer:

Isotopic effects ("deuterium switch") may alter:

- Metabolic Stability : Compare CYP450-mediated metabolism rates between deuterated and non-deuterated forms using liver microsomes. Slower metabolism (due to C-D bond strength) may prolong half-life .

- Toxicokinetics : Monitor for isotopologue-specific metabolites via HRMS (High-Resolution Mass Spectrometry) to assess bioactivation pathways .

- Experimental Controls : Include non-deuterated Pipamperone as a control in animal studies to isolate isotopic impacts on efficacy/toxicity .

Advanced: What strategies mitigate batch-to-batch variability in deuterated this compound used as an analytical reference standard?

Methodological Answer:

Minimize variability through:

- Synthetic Reproducibility : Standardize reaction times, solvent batches, and quenching methods across batches .

- QC Metrics : Enforce strict thresholds for isotopic purity (>98%), residual solvents (<0.1% via GC), and crystallinity (confirmed by XRD) .

- Interlab Validation : Share samples with collaborating labs for cross-validation using identical LC-MS/MS parameters (e.g., column type: C18, mobile phase: 0.1% formic acid) .

Basic: What analytical techniques are recommended for structural elucidation of this compound?

Methodological Answer:

Use a multi-technique approach:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm deuterium incorporation (absence of peaks in ¹H NMR at positions 2–3 ppm) .

- Mass Spectrometry : ESI-HRMS to verify molecular ion clusters (e.g., m/z 412.2 [M+H]+ for C23H17D10Cl2N2O) and isotopic distribution .

- X-ray Diffraction (XRD) : Resolve crystal structure to confirm dihydrochloride salt formation and hydrogen bonding patterns .

Advanced: How can computational modeling improve the design of this compound derivatives with enhanced receptor selectivity?

Methodological Answer:

Leverage in silico tools such as:

- Molecular Docking : Simulate binding affinities to dopamine (D2) and serotonin (5-HT2A) receptors using software like AutoDock Vina. Prioritize derivatives with ΔG < –9 kcal/mol .

- MD Simulations : Run 100-ns simulations to assess ligand-receptor complex stability under physiological conditions (e.g., solvation, temperature) .

- Retrosynthesis Planning : Use AI-driven platforms (e.g., Reaxys) to predict feasible synthetic routes for prioritized derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.